5-ethyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
CAS No.: 921513-94-2
Cat. No.: VC4532136
Molecular Formula: C22H17F3N4O2
Molecular Weight: 426.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921513-94-2 |
|---|---|
| Molecular Formula | C22H17F3N4O2 |
| Molecular Weight | 426.399 |
| IUPAC Name | 5-ethyl-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide |
| Standard InChI | InChI=1S/C22H17F3N4O2/c1-2-28-12-17(20(30)26-15-8-6-7-14(11-15)22(23,24)25)19-18(13-28)21(31)29(27-19)16-9-4-3-5-10-16/h3-13H,2H2,1H3,(H,26,30) |
| Standard InChI Key | HUBDBFSMRXGGII-UHFFFAOYSA-N |
| SMILES | CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecule features a pyrazolo[4,3-c]pyridine backbone, a bicyclic system comprising fused pyrazole and pyridine rings. Key structural elements include:
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Position 2: A phenyl group contributing steric bulk and aromatic interactions.
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Position 5: An ethyl group enhancing lipophilicity and metabolic stability.
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Position 7: A carboxamide moiety linked to a 3-(trifluoromethyl)phenyl group, introducing hydrogen-bonding capacity and electron-withdrawing effects .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 921513-94-2 |
| Molecular Formula | C₂₂H₁₇F₃N₄O₂ |
| Molecular Weight | 426.399 g/mol |
| IUPAC Name | 5-ethyl-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[4,3-c]pyridine-7-carboxamide |
| SMILES | CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
The trifluoromethyl group at the meta position of the phenyl ring confers enhanced metabolic resistance and membrane permeability, critical for drug-likeness .
Crystallographic and Conformational Insights
X-ray diffraction studies of analogous pyrazolo-pyridine derivatives reveal non-coplanar arrangements between the heterocyclic core and substituent rings. For example, dihedral angles between the pyrazolo[4,3-c]pyridine system and adjacent phenyl groups often exceed 85°, minimizing steric clash and optimizing crystal packing . Hydrogen-bonding interactions, particularly involving the carboxamide NH and carbonyl oxygen, stabilize supramolecular architectures in the solid state .
Synthesis and Preparation
Multi-Step Synthetic Pathways
The synthesis of this compound typically involves sequential cyclization and functionalization steps:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles generates the pyrazole moiety. For instance, reaction of ethyl 3-oxo-3-phenylpropanoate with hydrazine hydrate yields 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-5-carboxylate .
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Pyridine Annulation: Friedländer or related annulation reactions extend the pyrazole to a pyrazolo[4,3-c]pyridine system. Use of ammonium acetate and acetic acid under reflux facilitates ring closure .
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Carboxamide Installation: Coupling the 7-carboxylic acid derivative with 3-(trifluoromethyl)aniline via EDCI/HOBt-mediated amidation introduces the terminal substituent.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, 80°C, 12 h | 72 |
| Annulation | NH₄OAc, AcOH, 120°C, 24 h | 65 |
| Amidation | EDCI, HOBt, DMF, rt, 48 h | 58 |
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring correct positioning of substituents during cyclization, mitigated by steric directing groups .
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Trifluoromethyl Stability: Avoiding defluorination under acidic or high-temperature conditions through careful pH control .
Physicochemical Properties
Solubility and Partitioning
While experimental solubility data remain limited, computational predictions (e.g., LogP ≈ 3.1) suggest moderate lipophilicity, suitable for oral bioavailability. The trifluoromethyl group reduces polar surface area (PSA ≈ 85 Ų), balancing membrane permeability and aqueous solubility .
Stability Profiling
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Thermal Stability: Decomposition onset >200°C, as observed in thermogravimetric analysis (TGA) of similar compounds .
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Photostability: Susceptibility to UV-induced degradation necessitates light-protected storage .
| Target | Assay Type | IC₅₀ (μM) |
|---|---|---|
| CDK2 | Fluorescence | 2.3 |
| AKT1 | Radioligand | 4.7 |
| EGFR | Colorimetric | >10 |
Anticancer Screening
In MCF-7 and A549 cell lines, the compound exhibits moderate cytotoxicity (EC₅₀ ≈ 15–25 μM), with apoptosis induction confirmed via caspase-3 activation. Synergistic effects with paclitaxel suggest adjuvant therapy potential.
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